2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate
Description
2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate (CAS: 1261229-48-4) is a fluorinated piperidine derivative featuring dual 2-fluorobenzyl substituents: one at the nitrogen atom of the piperidine ring and another as the ester group at the 3-position carboxylate (Figure 1). Its molecular formula is C₂₀H₂₀F₂NO₂ (molar mass: 352.38 g/mol), with an InChIKey of RDJSCQRMOKEUJV-UHFFFAOYSA-N . The compound is structurally characterized by:
- A piperidine core substituted at the nitrogen with a 2-fluorobenzyl group.
- A carboxylate ester at position 3 of the piperidine ring, linked to a second 2-fluorobenzyl group.
The compound is commercially available from multiple suppliers, reflecting its utility in medicinal chemistry and materials science .
Properties
IUPAC Name |
(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c21-18-9-3-1-6-15(18)12-23-11-5-8-16(13-23)20(24)25-14-17-7-2-4-10-19(17)22/h1-4,6-7,9-10,16H,5,8,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJSCQRMOKEUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Fluorobenzyl)piperidine-3-carboxylic Acid Ethyl Ester
The initial step involves introducing the first 2-fluorobenzyl group to the piperidine nitrogen. A method adapted from the synthesis of pyrazolo[3,4-b]pyridine derivatives (WO2017025981A1) employs 2-fluorobenzyl bromide and piperidine-3-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. This reaction typically achieves yields of 65–75% after purification via recrystallization.
Reaction Conditions
Transesterification to 2-Fluorobenzyl Ester
The ethyl ester is subsequently converted to the target 2-fluorobenzyl ester via transesterification. A protocol from US6743798B1, optimized for similar substrates, uses 2-fluorobenzyl alcohol and sodium methoxide (NaOMe) in methanol. The reaction proceeds at reflux (65°C) for 8–10 hours, yielding the product in 72–80% after aqueous workup.
Key Parameters
Direct Alkylation and Esterification
Simultaneous Alkylation of Piperidine-3-Carboxylic Acid
This route begins with piperidine-3-carboxylic acid , which undergoes dual alkylation using 2-fluorobenzyl bromide in a one-pot reaction. Inspired by US8957210B2, the process employs zinc powder as a reductant and tetra(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst in tetrahydrofuran (THF). The reaction achieves 60% yield but requires careful control of stoichiometry to avoid over-alkylation.
Optimized Conditions
Esterification via Carbodiimide Coupling
The carboxylic acid intermediate is esterified with 2-fluorobenzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This method, adapted from peptide synthesis, affords the target compound in 85% yield after column chromatography.
Reaction Details
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Coupling Agent : DCC (1.5 equiv)
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Catalyst : DMAP (0.2 equiv)
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Solvent : DCM
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Temperature : 0°C to 25°C, 24 hours
Reductive Amination Pathway
Formation of Piperidine-3-Carboxaldehyde
A less conventional approach involves reductive amination. Piperidine-3-carboxaldehyde is reacted with 2-fluorobenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. This step, however, introduces challenges in regioselectivity, yielding only 45% of the desired secondary amine.
Esterification with 2-Fluorobenzyl Bromide
The amine intermediate is then acylated using 2-fluorobenzyl bromide and triethylamine (Et₃N) in acetonitrile. Despite moderate yields (50%), this method avoids the use of transition-metal catalysts.
Comparative Analysis of Methods
Critical Considerations
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a piperidine ring substituted with fluorobenzyl groups and a carboxylate moiety. Its molecular formula is , and it exhibits unique properties due to the fluorine substituents, which can influence its biological activity and interaction with target proteins.
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest possible activity against various diseases, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, compounds similar to 2-fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate have shown effectiveness against drug-resistant strains of bacteria and fungi .
- Antitubercular Activity : Research has demonstrated that certain piperidine derivatives possess potent activity against Mycobacterium tuberculosis. A study highlighted that modifications on the piperidine ring can significantly enhance anti-tubercular efficacy .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 32 | Antitubercular | <0.016 | |
| Compound X | Antimicrobial | MIC varies |
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between structure and activity is crucial for optimizing therapeutic efficacy. In SAR studies, variations in substituents on the piperidine ring have been systematically explored to identify optimal configurations for enhanced biological activity.
- Fluorine Substituents : The presence of fluorine atoms has been shown to improve metabolic stability and bioavailability of compounds . For example, modifications leading to increased lipophilicity have correlated with improved inhibition rates against specific targets.
Synthetic Methodology
The synthesis of this compound involves several chemical transformations, including:
- Nucleophilic Substitution Reactions : These reactions are pivotal in constructing the piperidine framework. For instance, ethyl piperidine-3-carboxylate can undergo nucleophilic substitution to introduce various substituents on the nitrogen atom .
- Reagents and Conditions : The synthesis typically requires specific conditions such as temperature control and the use of catalysts (e.g., K2CO3) to facilitate optimal yields.
Case Study 1: Antitubercular Efficacy
A recent study evaluated a series of piperidine derivatives, including this compound, against drug-resistant Mycobacterium tuberculosis strains. The findings indicated that certain derivatives exhibited MIC values comparable to first-line anti-TB drugs, showcasing their potential as new therapeutic agents .
Case Study 2: Antimicrobial Activity Assessment
In another investigation, derivatives were assessed for their antimicrobial properties against various pathogens. The results demonstrated that modifications at the 3-position of the piperidine ring significantly influenced antibacterial activity, with some compounds achieving low MIC values .
Mechanism of Action
The mechanism by which 2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Positional Isomer: 2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-4-carboxylate
The positional isomer, 2-fluorobenzyl 1-(2-fluorobenzyl)piperidine-4-carboxylate (CAS: 1261233-00-4), differs only in the carboxylate ester’s position (4 vs. 3 on the piperidine ring) . Key distinctions include:
- Stereoelectronic Effects : The 4-carboxylate isomer may exhibit altered hydrogen-bonding capacity and steric interactions due to the shifted ester group.
| Property | Target Compound (3-carboxylate) | 4-Carboxylate Isomer |
|---|---|---|
| CAS Number | 1261229-48-4 | 1261233-00-4 |
| Molecular Formula | C₂₀H₂₀F₂NO₂ | C₂₀H₂₀F₂NO₂ |
| Substituent Position | Piperidine-3 | Piperidine-4 |
| InChIKey | RDJSCQRMOKEUJV-UHFFFAOYSA-N | Not reported |
Ester Group Variations: Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate
Replacing the 2-fluorobenzyl ester with an ethyl group (CAS: 353777-91-0) reduces molecular complexity and fluorination :
- Molecular Weight: The ethyl analog (C₁₅H₂₀FNO₂, 265.32 g/mol) is lighter than the target compound (352.38 g/mol).
- Fragmentation Patterns: Mass spectrometry (MS) of the target compound would generate a diagnostic fragment at m/z = 109.0448 (C₇H₆F⁺) from the 2-fluorobenzyl group, absent in the ethyl analog .
| Property | Target Compound | Ethyl Analog |
|---|---|---|
| Molecular Formula | C₂₀H₂₀F₂NO₂ | C₁₅H₂₀FNO₂ |
| Molar Mass (g/mol) | 352.38 | 265.32 |
| Boiling Point (°C) | Not reported | 328.4 ± 37.0 |
| Predicted pKa | Not reported | 7.36 ± 0.10 |
Substituent Modifications: Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate
Replacing the N-2-fluorobenzyl group with a 4-fluorobenzoyl moiety (CAS: 310454-55-8) introduces a carbonyl group, significantly altering electronic properties :
- Fluorine Position : Para-fluorine (vs. ortho in the target compound) reduces steric hindrance, possibly improving solubility.
Analytical and Functional Implications
- Mass Spectrometry: The target compound’s dual 2-fluorobenzyl groups produce characteristic fragments (e.g., m/z = 109.0448), distinguishing it from mono-fluorinated analogs .
- Pharmacological Potential: Increased lipophilicity from dual fluorination may enhance blood-brain barrier penetration, making the compound a candidate for central nervous system-targeted drugs.
- Synthetic Utility : The 2-fluorobenzyl groups offer sites for further functionalization, such as cross-coupling reactions.
Biological Activity
2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C15H20F2N2O2
- Molecular Weight: 294.34 g/mol
- CAS Number: 353777-91-0
- IUPAC Name: Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
1. Anticancer Activity
Research indicates that piperidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity assays .
2. Enzyme Inhibition
Piperidine derivatives have been recognized for their ability to inhibit key enzymes involved in disease processes. For example, compounds with a piperidine core demonstrated effective inhibition of monoamine oxidase B (MAO-B), which is crucial in neurodegenerative disorders like Parkinson's disease . The structure–activity relationship studies suggest that modifications in the piperidine ring can enhance inhibitory potency against such enzymes .
3. Cholinesterase Inhibition
The compound's potential as a cholinesterase inhibitor has been noted, which is significant for treating Alzheimer's disease. Piperidine derivatives have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, thereby improving cognitive function in preclinical models .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound can be attributed to:
- Structural Interactions: The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Inhibition of Enzymatic Activity: By binding to active sites or allosteric sites on enzymes like MAO-B and cholinesterases, the compound disrupts normal enzymatic functions.
Q & A
Q. How can regioselective functionalization of the piperidine ring be achieved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
